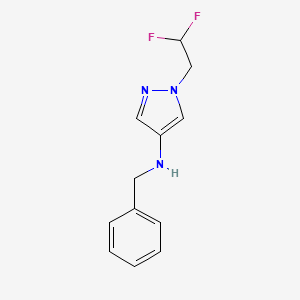

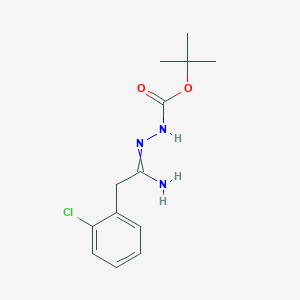

N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-1-(2,2-difluoroéthyl)-1H-pyrazol-4-amine est un composé organique synthétique caractérisé par la présence d’un groupe benzyle, d’un groupe difluoroéthyle et d’un cycle pyrazole.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la N-benzyl-1-(2,2-difluoroéthyl)-1H-pyrazol-4-amine implique généralement les étapes suivantes :

Formation du cycle pyrazole : Le cycle pyrazole peut être synthétisé par réaction de l’hydrazine avec une 1,3-dicétone en milieu acide ou basique.

Introduction du groupe difluoroéthyle : Le groupe difluoroéthyle peut être introduit par des réactions de substitution nucléophile en utilisant des halogénures de difluoroéthyle.

Benzylation : La dernière étape consiste en la benzylation du cycle pyrazole, qui peut être réalisée par réaction du pyrazole avec des halogénures de benzyle en présence d’une base telle que le carbonate de potassium.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé peuvent impliquer l’optimisation des voies de synthèse décrites ci-dessus afin d’obtenir des rendements et une pureté plus élevés. Cela peut inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et le développement de catalyseurs plus efficaces.

Analyse Des Réactions Chimiques

Types de réactions

La N-benzyl-1-(2,2-difluoroéthyl)-1H-pyrazol-4-amine peut subir différents types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Les réactions de réduction peuvent être effectuées à l’aide de réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes benzyle et difluoroéthyle.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide ou basique.

Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol.

Substitution : Halogénures de benzyle en présence d’une base telle que le carbonate de potassium.

Principaux produits formés

Oxydation : Dérivés oxydés du cycle pyrazole.

Réduction : Formes réduites du groupe difluoroéthyle.

Substitution : Dérivés pyrazoliques substitués avec divers groupes fonctionnels.

Applications de la recherche scientifique

La N-benzyl-1-(2,2-difluoroéthyl)-1H-pyrazol-4-amine présente plusieurs applications de recherche scientifique :

Chimie médicinale : Le composé peut être utilisé comme brique de base pour la synthèse d’agents pharmaceutiques, en particulier ceux ciblant les maladies neurologiques et inflammatoires.

Science des matériaux : Il peut être utilisé dans le développement de matériaux avancés, notamment des polymères et des nanomatériaux.

Études biologiques : Le composé peut servir de sonde dans des études biologiques pour étudier les interactions enzymatiques et les voies cellulaires.

Applications industrielles : Il peut être utilisé dans la synthèse d’agrochimiques et de produits chimiques de spécialité.

Applications De Recherche Scientifique

N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Materials Science: It can be utilized in the development of advanced materials, including polymers and nanomaterials.

Biological Studies: The compound can serve as a probe in biological studies to investigate enzyme interactions and cellular pathways.

Industrial Applications: It can be used in the synthesis of agrochemicals and specialty chemicals.

Mécanisme D'action

Le mécanisme d’action de la N-benzyl-1-(2,2-difluoroéthyl)-1H-pyrazol-4-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe difluoroéthyle peut améliorer l’affinité de liaison et la sélectivité du composé envers ces cibles. Le cycle pyrazole peut participer à des liaisons hydrogène et à des interactions π-π, stabilisant davantage le complexe composé-cible.

Comparaison Avec Des Composés Similaires

Composés similaires

- N-benzyl-1-(2,2-difluoroéthyl)-N-(tétrahydro-2-furanylméthyl)-1H-pyrazole-4-sulfonamide

- N-benzyl-1-(2,2-difluoroéthyl)-N-(tétrahydro-2H-pyran-4-ylméthyl)-1H-pyrazole-4-sulfonamide

- N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-6-yl)méthanamine

Unicité

La N-benzyl-1-(2,2-difluoroéthyl)-1H-pyrazol-4-amine est unique en raison de la présence du groupe difluoroéthyle, qui confère des propriétés physicochimiques distinctes telles qu’une lipophilie accrue et une stabilité métabolique. Cela en fait un composé précieux pour le développement de médicaments et d’autres applications où ces propriétés sont souhaitables.

Propriétés

Formule moléculaire |

C12H13F2N3 |

|---|---|

Poids moléculaire |

237.25 g/mol |

Nom IUPAC |

N-benzyl-1-(2,2-difluoroethyl)pyrazol-4-amine |

InChI |

InChI=1S/C12H13F2N3/c13-12(14)9-17-8-11(7-16-17)15-6-10-4-2-1-3-5-10/h1-5,7-8,12,15H,6,9H2 |

Clé InChI |

TWVIENZDUACQLT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CNC2=CN(N=C2)CC(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one](/img/structure/B11728287.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11728305.png)

![Methyl 2-{[(4-chlorophenyl)methylidene]amino}-3-(dimethylamino)prop-2-enoate](/img/structure/B11728334.png)

![imino[N'-(2-methoxyphenyl)carbamimidamido]methanaminium](/img/structure/B11728342.png)

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728345.png)

![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11728353.png)

![5-{[(Pyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11728360.png)

![benzyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728365.png)